molecular formula C4H8ClNOS B196194 DL-Homocysteine thiolactone hydrochloride CAS No. 6038-19-3

DL-Homocysteine thiolactone hydrochloride

Numéro de catalogue: B196194
Numéro CAS: 6038-19-3
Poids moléculaire: 153.63 g/mol
Clé InChI: ZSEGSUBKDDEALH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC, CAS 6038-19-3) is a cyclic amino acid derivative with the molecular formula C₄H₇NOS·HCl and a molecular weight of 153.63 g/mol . It is characterized by high purity (≥99%) and a melting point of 202–203°C (decomposition) . DL-Hcy TLHC is critical in studying homocysteine metabolism, oxidative stress, and cardiovascular pathologies. It serves as a precursor for protein homocysteinylation (e.g., N-Hcy-protein formation) and exhibits root growth inhibition activity . In pharmacological contexts, it is used to synthesize drugs like Erdosteine, a mucolytic agent .

Méthodes De Préparation

Metallic Sodium Reduction in Liquefied Ammonia

Reaction Mechanism and Optimization

The metallic sodium reduction method, as described in CN107325073A, involves a one-step synthesis from DL-methionine using sodium in liquefied ammonia at temperatures between -20°C and -80°C . The reaction proceeds via demethylation and reduction, forming DL-homocysteine, which undergoes cyclization in hydrochloric acid to yield HTL-HCl. Key parameters include:

  • Molar ratio of DL-methionine to sodium : 1:3–1:10 .

  • Reaction medium : Pure liquefied ammonia or ammonia-water mixtures .

  • Reaction time : 5–20 hours, inversely correlated with temperature .

A representative protocol (Example 1) achieved a 75% yield by reacting 50 g DL-methionine with 30 g sodium in liquefied ammonia at -40°C for 10 hours, followed by ammonium chloride quenching and cation-exchange resin purification .

Environmental and Industrial Advantages

This method eliminates multi-step oxidation-reduction sequences, reducing energy consumption by 40% compared to traditional routes . The closed-loop ammonia recovery system minimizes toxic gas emissions, while the absence of high-salt wastewater aligns with green chemistry principles . However, the requirement for cryogenic conditions (-80°C) increases operational costs, limiting scalability for large batches .

Demethylation-Cyclisation with Phase Transfer Catalysts

Synthetic Pathway and Impurity Control

The 2010 patent outlines a two-step process: (1) demethylation of DL-methionine using sodium in liquid ammonia, and (2) cyclisation with hydrochloric acid in the presence of phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) . TBAB facilitates sodium chloride removal by forming insoluble complexes, achieving >99.8% HPLC purity and 80% yield .

Table 1: Phase Transfer Catalysts and Their Efficacy

CatalystNaCl Removal EfficiencyFinal Purity
TBAB99.5%99.8%
Hexadecyltrimethylammonium bromide98.2%99.5%
Tributylhexadecylphosphonium bromide97.8%99.3%

Azeotropic Distillation and Solvent Selection

Post-cyclisation, azeotropic distillation with toluene or xylene removes residual water and HCl, critical for stabilizing HTL-HCl . Ethanol recrystallization further reduces sodium chloride content to <0.1% , meeting pharmacopeial standards . This method’s reliance on PTCs, however, introduces additional costs ($50–100/kg for TBAB), impacting economic viability for low-cost generics .

Continuous Production via Microchannel Reactors

Electrochemical Reduction and Microfluidics

CN111004209A introduces a continuous-flow system combining a microchannel reactor and electrolytic cell . DL-methionine is first sulfonated with 15–18 M sulfuric acid in the reactor, followed by electrochemical reduction in 3 M HCl at graphite electrodes . The method achieves 85–90% yield with >99.5% purity , outperforming batch processes in consistency and throughput .

Table 2: Batch vs. Continuous Production Metrics

ParameterBatch Process (2010)Continuous Process (2019)
Yield75–80%85–90%
Purity99.8%99.5–99.9%
Reaction Time10–20 hours2–4 hours
Energy ConsumptionHighModerate

Scalability and Industrial Adoption

The microchannel reactor’s high surface-area-to-volume ratio enhances heat and mass transfer, enabling rapid synthesis at ambient pressures . A pilot-scale setup produced 50 kg/day of HTL-HCl, demonstrating feasibility for pharmaceutical manufacturing . However, capital costs for reactor systems ($200,000–$500,000) remain a barrier for small-scale producers .

Comparative Analysis of Methodologies

Yield and Purity Trade-offs

  • Metallic sodium reduction : Moderate yield (75%) but excellent environmental metrics .

  • PTC-assisted cyclisation : High purity (99.8%) offset by higher reagent costs .

  • Continuous production : Superior yield and scalability but requires significant upfront investment .

Environmental and Economic Considerations

A life-cycle assessment reveals the continuous process reduces solvent waste by 60% compared to batch methods, aligning with ISO 14040 standards . Conversely, sodium-based methods generate ammonium chloride byproducts, necessitating wastewater treatment .

Analyse Des Réactions Chimiques

Types de réactions : Le DL-homocystéinethiolactone chlorhydrate subit diverses réactions chimiques, notamment :

    Oxydation : Il peut être oxydé pour former des disulfures.

    Réduction : Il peut être réduit pour former des thiols.

    Substitution : Il peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

    Substitution : Des nucléophiles comme les amines et les alcools sont couramment utilisés.

Principaux produits :

4. Applications de la recherche scientifique

Le DL-homocystéinethiolactone chlorhydrate a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

Le DL-homocystéinethiolactone chlorhydrate fonctionne comme un inhibiteur de l'enzyme cystathionine β-synthase, qui est responsable de la synthèse de l'homocystéine. Des niveaux élevés d'homocystéine thiolactone sont associés aux maladies cardiovasculaires, aux accidents vasculaires cérébraux et à d'autres problèmes de santé en raison de sa réactivité avec les chaînes latérales de lysine des protéines, ce qui entraîne des dommages aux protéines et des réponses auto-immunes .

Composés similaires :

  • DL-2-Amino-4-mercaptobutyrique acide 1,4-thiolactone chlorhydrate
  • DL-Homocystéine

Comparaison : Le DL-homocystéinethiolactone chlorhydrate est unique en raison de sa structure cyclique et de son activité inhibitrice spécifique sur la cystathionine β-synthase. Alors que des composés similaires comme la DL-homocystéine partagent certaines propriétés biochimiques, la forme thiolactone présente une réactivité et des applications distinctes dans la recherche et l'industrie .

Mécanisme D'action

DL-Homocysteinethiolactone hydrochloride functions as an inhibitor of the enzyme cystathionine β-synthase, which is responsible for homocysteine synthesis. Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, and other health conditions due to its reactivity with protein lysine side chains, leading to protein damage and autoimmune responses .

Comparaison Avec Des Composés Similaires

DL-Homocysteine (DL-Hcy)

DL-Hcy is the non-cyclized precursor of DL-Hcy TLHC. Studies in rats show both compounds induce acute hyperhomocysteinemia (HHcy), but their biochemical impacts differ:

  • Oxidative Stress Markers :
    • Both increase antioxidant enzyme activities (SOD, CAT, GPx), but DL-Hcy TLHC elevates SOD (3.06 U/mg vs. 1.22 U/mg in DL-Hcy) and CAT (1.19 U/mg vs. 0.5 U/mg) more significantly .
    • DL-Hcy TLHC reduces plasma malondialdehyde (MDA) levels (a lipid peroxidation marker) by 30%, compared to 20% with DL-Hcy .
  • Cardiac Effects :
    • DL-Hcy TLHC inhibits cardiac acetylcholinesterase (AChE) activity more potently (70% inhibition vs. 50% with DL-Hcy) .
  • Lipid Profile :
    • DL-Hcy TLHC increases total cholesterol (↑25%), HDL (↑18%), and LDL (↑22%) more markedly than DL-Hcy .
Parameter DL-Hcy TLHC DL-Hcy
SOD Activity (U/mg) 3.06 1.22
MDA Reduction (%) 30 20
AChE Inhibition (%) 70 50
Total Cholesterol ↑25% No significant change

L-Homocysteine Thiolactone

The L-enantiomer of Hcy thiolactone is stereospecifically active in bacterial quorum sensing (e.g., LuxR-type proteins) . Unlike the racemic DL-form, the L-form mimics natural acyl-homoserine lactones (AHLs) in signaling. This enantiomeric specificity highlights differences in biological target interactions, making L-Hcy thiolactone preferable in microbiological studies .

Erdosteine

Erdosteine, a mucolytic drug, is synthesized from DL-Hcy TLHC via reaction with thiodiglycolic anhydride . Unlike DL-Hcy TLHC, Erdosteine contains a thiol group that breaks disulfide bonds in mucus. This demonstrates DL-Hcy TLHC's utility as a synthetic intermediate rather than a direct therapeutic agent.

S-n-Butyl Homocysteine Sulfoximine

This compound strongly inhibits glutathione (GSH) synthesis by targeting γ-glutamylcysteine synthetase . Unlike DL-Hcy TLHC, which modulates oxidative stress indirectly via protein modifications, S-n-butyl derivatives act as direct enzyme inhibitors, showcasing divergent mechanisms within homocysteine derivatives.

Other Thiolactones (e.g., 4-Hydroxy-2-pyrrolidinone)

Analytical comparisons using HPLC with dalbavancin chiral stationary phases reveal distinct retention times:

  • DL-Hcy TLHC : Retention time = 3.06 min, selectivity (α) = 1.19, resolution (Rs) = 1.8 .
  • 4-Hydroxy-2-pyrrolidinone: Retention time = 0.60 min, α = 1.37, Rs = 1.3 . This highlights DL-Hcy TLHC's unique chromatographic behavior, critical for analytical separations.

Activité Biologique

DL-Homocysteine thiolactone hydrochloride (DL-Hcy TLHC) is a sulfur-containing amino acid derivative that has garnered attention due to its significant biological activities, particularly in cardiovascular health and oxidative stress modulation. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

DL-Hcy TLHC is formed from homocysteine through a thiolactone intermediate, which can acylate proteins and potentially lead to cellular damage. Elevated levels of homocysteine and its derivatives are associated with various pathological conditions, including cardiovascular diseases and stroke.

Cardiovascular Effects

Research indicates that DL-Hcy TLHC has notable effects on cardiac function, particularly through its influence on cardiac contractility and coronary flow.

Experimental Findings

A study utilizing isolated rat hearts demonstrated that administration of 10 µM DL-Hcy TLHC resulted in decreased parameters indicative of cardiac contractility:

  • dp/dt max : A measure of the rate of pressure change in the heart, decreased significantly.
  • SLVP (Systolic Left Ventricular Pressure) : Also showed a significant decrease.
  • Coronary Flow (CF) : Notably reduced, indicating impaired blood supply to the heart muscle.

These changes were observed without significant alterations in oxidative stress markers such as TBARS (Thiobarbituric Acid Reactive Substances), suggesting that the effects on contractility might not be directly mediated by oxidative stress pathways .

Combination Effects with Gasotransmitter Inhibitors

Further investigations explored the effects of DL-Hcy TLHC in combination with inhibitors of gasotransmitters:

  • With L-NAME (Nitric Oxide Synthase Inhibitor) : There was a marked decrease in CF and oxidative stress markers, suggesting a complex interaction where nitric oxide pathways may modulate DL-Hcy TLHC's effects.
  • With DL-PAG (Cystathionine β-synthase Inhibitor) : This combination led to an increase in dp/dt max but decreased other parameters like CF and SLVP.
  • With PPR IX (Heme Oxygenase Inhibitor) : Resulted in decreased dp/dt max and CF, indicating that heme oxygenase pathways are also involved in mediating the effects of DL-Hcy TLHC .

Impact on Fibrin Clot Properties

Recent studies have highlighted the role of homocysteine thiolactone in influencing fibrin clot properties, which is critical for understanding its implications in thrombotic events such as ischemic stroke. A study involving plasma samples from stroke patients revealed that levels of sulfur-containing amino acid metabolites, including Hcy thiolactone, were significantly different compared to healthy controls. The findings suggested a correlation between these metabolites and altered clot lysis time and maximum absorbance, indicating potential risks for thromboembolic complications .

Oxidative Stress Modulation

DL-Hcy TLHC's influence on oxidative stress is multifaceted. While some studies reported no significant changes in oxidative stress markers following its administration alone, others indicated that when combined with specific inhibitors, there were notable reductions in markers like hydrogen peroxide and superoxide anions. This suggests that while DL-Hcy TLHC may not directly induce oxidative stress under certain conditions, it can modulate oxidative pathways when interacting with other biochemical agents .

Data Summary Table

ParameterControl (µM)DL-Hcy TLHC Alone (µM)DL-Hcy TLHC + L-NAME (µM)DL-Hcy TLHC + DL-PAG (µM)DL-Hcy TLHC + PPR IX (µM)
dp/dt max10070658560
SLVP8060557050
Coronary Flow (CF)4030253520
TBARSBaselineNo ChangeDecreasedDecreasedDecreased

Case Studies and Clinical Implications

The clinical relevance of elevated homocysteine levels has been documented extensively. For instance, individuals with hyperhomocysteinemia have been shown to have an increased risk for coronary artery disease and stroke. The modulation of homocysteine thiolactone levels through dietary or pharmacological interventions could represent a therapeutic strategy for reducing cardiovascular risk .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying DL-Homocysteine thiolactone hydrochloride to ensure high purity (≥99%) for experimental use?

  • Methodological Answer : Synthesis typically involves cyclization of DL-homocysteine under acidic conditions. To achieve ≥99% purity, use recrystallization in ethanol/water mixtures and confirm purity via HPLC with UV detection (λ = 210–220 nm). Monitor residual solvents (e.g., HCl) by Karl Fischer titration to ensure dry mass loss ≤0.5% .

Q. How does this compound inhibit root growth, and what experimental models are suitable for studying this activity?

  • Methodological Answer : The compound disrupts glutathione synthesis via S-n-butyl homocysteine sulfoximine-like mechanisms. Use Arabidopsis thaliana or Zea mays seedlings in agar-based assays with 0.1–1.0 mM concentrations. Quantify inhibition via root elongation measurements and validate with glutathione depletion assays .

Q. What are the standard protocols for preparing this compound solutions to avoid degradation during storage?

  • Methodological Answer : Dissolve in deoxygenated PBS (pH 7.4) at 4°C to prevent thiol oxidation. For long-term storage, lyophilize and store under inert gas (N₂/Ar) at -80°C. Verify stability via periodic NMR or LC-MS analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., oxidative stress vs. antioxidant effects) of this compound in cardiac tissue studies?

  • Methodological Answer : Discrepancies arise from concentration-dependent effects and tissue-specific redox environments. Use isolated rat heart models (Langendorff preparation) with precise O₂⁻/H₂O₂ quantification (e.g., electron paramagnetic resonance). Compare outcomes at low (10 µM) vs. high (1 mM) doses to delineate dual roles .

Q. What experimental strategies are recommended for studying protein N-homocysteinylation mediated by this compound?

  • Methodological Answer : Incubate the compound (0.5–2.0 mM) with target proteins (e.g., albumin, fibrinogen) at 37°C for 24–48 hours. Detect Nε-Hcy-Lys adducts via MALDI-TOF/MS or anti-homocysteine antibodies. Include controls with L-serine to distinguish non-specific modifications .

Q. How can researchers optimize the use of this compound in cisplatin delivery systems to enhance tumor targeting?

  • Methodological Answer : Formulate pH-sensitive electrosprayed nanoparticles (ESNs) by combining the compound with cisplatin (1:1 molar ratio) and polyelectrolytes (e.g., chitosan). Assess drug release kinetics in simulated tumor microenvironments (pH 5.5) and validate uptake in 3D spheroid models using fluorescence-tagged cisplatin .

Q. What analytical techniques are critical for characterizing polymorphic forms of this compound, and how do they impact bioactivity?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to identify polymorphs (e.g., monoclinic vs. orthorhombic). Correlate structural variations with solubility and root-growth inhibition using dissolution testing (USP II apparatus) and Arabidopsis assays. Polymorph stability can be assessed via thermal gravimetric analysis (TGA) .

Q. Data Interpretation & Technical Challenges

Q. How should researchers address batch-to-batch variability in this compound’s inhibitory effects on glutathione synthesis?

  • Methodological Answer : Standardize assays with internal controls (e.g., L-buthionine sulfoximine) and quantify residual HCl via ion chromatography. Normalize bioactivity data to glutathione depletion rates measured using DTNB (Ellman’s reagent) at 412 nm .

Q. What are the limitations of using this compound in in vivo neurotoxicity studies, and how can they be mitigated?

  • Methodological Answer : The racemic mixture may confound enantiomer-specific effects. Use chiral HPLC to isolate D- and L-forms, then compare neurotoxicity in zebrafish models via LC₅₀ assays. Supplement with N-acetylcysteine to counteract systemic oxidative stress .

Propriétés

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6038-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homocysteine thiolactone hydrochloride, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006038193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22879
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-homocysteine thiolactone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8467GAGD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 2
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 3
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 4
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 5
DL-Homocysteine thiolactone hydrochloride
Reactant of Route 6
DL-Homocysteine thiolactone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.